3-Bromo-5-cyclopropylmethoxy-benzoic acid
Overview
Description
3-Bromo-5-cyclopropylmethoxy-benzoic acid is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropylmethoxy-benzoic acid typically involves the bromination of 5-cyclopropylmethoxy-benzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and reaction times to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropylmethoxy-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
3-Bromo-5-cyclopropylmethoxy-benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropylmethoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
3-Bromo-5-iodobenzoic acid: Contains an iodine atom at the 5-position instead of a cyclopropylmethoxy group.
3-Bromo-5-methylbenzoic acid: Features a methyl group at the 5-position instead of a cyclopropylmethoxy group.
Uniqueness
3-Bromo-5-cyclopropylmethoxy-benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct steric and electronic effects compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQIVIYUPVROBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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